molecular formula C6H11N3OS B3340370 (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 497854-99-6

(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B3340370
CAS RN: 497854-99-6
M. Wt: 173.24 g/mol
InChI Key: GSWSJVDKVAJLIM-UHFFFAOYSA-N
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Description

“(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C6H11N3OS . It has a molecular weight of 173.24 . The IUPAC name for this compound is 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,7,11)(H,8,10) . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

The melting point of “(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is reported to be between 175-176 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • The mercaptoacetic acid substituted 1,2,4-triazole, including a compound structurally related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, was synthesized and used in dinuclear cobalt and nickel complexes. These complexes showed strong urease inhibition activities, highlighting the potential of such compounds in enzymatic inhibition studies (Fang et al., 2019).

Antiproliferative and Antilipolytic Activities

  • A series of 1,2,4-triazole derivatives, including those with sulfanyl groups, were synthesized and evaluated for their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This suggests the potential of such compounds in the development of treatments for obesity-related cancers (Shkoor et al., 2021).

Catalytic Applications

  • Compounds related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol have been studied for their catalytic properties. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which shares a similar triazole component, demonstrated effectiveness as a catalyst in Huisgen 1,3-dipolar cycloadditions, suggesting the potential for related triazole compounds in catalysis (Ozcubukcu et al., 2009).

Antimicrobial Activities

  • Triazole derivatives, including those with sulfanyl groups, have been synthesized and shown to have significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger. This underscores their potential use in the development of new antimicrobial agents (Hussain et al., 2008).

Structural Characterization and Polymorphism

  • The structural characterization of compounds closely related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol has been conducted. Studies have shown that these compounds can exhibit polymorphism, which is crucial for understanding their physical properties and potential pharmaceutical applications (Mazur et al., 2008).

Future Directions

The future directions for research on “(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their potential antibacterial and anticancer properties . Additionally, more research could be done to understand their synthesis and chemical reactions .

properties

IUPAC Name

3-(hydroxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWSJVDKVAJLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
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(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
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(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
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(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
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(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 6
(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

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